molecular formula C11H16N4O B1434397 4-(5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3-基)吗啉 CAS No. 1547050-61-2

4-(5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3-基)吗啉

货号 B1434397
CAS 编号: 1547050-61-2
分子量: 220.27 g/mol
InChI 键: YZQFCRZRFBWOLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, has been reported . These compounds were designed and synthesized as part of a study to identify potent and selective Axl inhibitors with drug-likeness and a promising pharmacokinetic profile in mice .

科学研究应用

1. 合成方法和中间体:化合物 4-(5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3-基)吗啉是各种合成途径中的结构核心。它作为合成有效抗菌剂(例如槟榔碱衍生物和其他相关化合物)的关键中间体。Kumar、Sadashiva 和 Rangappa (2007) 展示了一种密切相关的化合物 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉的高效合成,它是一种有效的 M1 选择性毒蕈碱激动剂。合成涉及溴化、脱水和环化,突出了该化合物在创建复杂分子结构中的关键作用 (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).

2. 创造新型杂环系统:Sirakanyan、Kartsev、Hakobyan 和 Hovakimyan (2018) 通过开发基于 7-苄基-3-氯-1-(吗啉-4-基)-5,6,7,8-四氢-2,7-萘啶-4-腈合成新型杂环系统的方法,扩展了该化合物的用途。他们的工作导致了复杂结构的产生,包括具有三唑环的异构五环系统,展示了该化合物形成多样且结构复杂的分子方面的多功能性 (S. Sirakanyan, V. G. Kartsev, E. Hakobyan, & A. Hovakimyan, 2018).

3. 晶体结构和超分子排列:该化合物的结构特征不仅限于合成。徐、杨、蒋、柯 (2012) 合成了两种与该化合物相关的非对称 1,2,4,5-四嗪衍生物,强调了结构和晶体学分析。他们的研究强调了该化合物在形成稳定分子结构中的重要性,在各种科学应用中很有用,包括材料科学和超分子化学 (Feng Xu, Zhenzhen Yang, Jun Jiang, & Zhonglu Ke, 2012).

属性

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFCRZRFBWOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 2
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 3
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 5
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Reactant of Route 6
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。